{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE
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Overview
Description
{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE is an organic compound characterized by its complex structure, which includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzylamine with methyl 4-formylbenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another ester compound with different applications.
Mono-Methyl phthalate: A simpler ester with distinct properties.
Uniqueness
{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16-8-5-14(9-17(16)25-2)10-20-18(22)12-26-19(23)15-6-3-13(11-21)4-7-15/h3-9,11H,10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUEVSGZDJCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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